B29 gene product
Description
Properties
CAS No. |
120300-00-7 |
|---|---|
Molecular Formula |
C12H13NO2 |
Synonyms |
B29 gene product |
Origin of Product |
United States |
Chemical Reactions Analysis
Phosphorylation
-
ITAM Tyrosine Phosphorylation : Upon antigen binding, B29's ITAM undergoes phosphorylation by Lyn kinase, initiating downstream signaling cascades (e.g., Syk recruitment) .
-
Regulatory Effects : Mutations in ITAM tyrosine residues (e.g., Y195F) abolish BCR signaling, confirming its necessity for B-cell activation .
Glycosylation
-
B29 contains N-linked glycosylation sites in its extracellular domain, critical for proper folding and surface expression .
Transcriptional Regulation and DNA Interactions
The B29 gene is regulated by epigenetic and transcriptional mechanisms:
Transcription Factor Binding
-
EBF (Early B-cell Factor) : Binds three sites in the B29 promoter, activating transcription in pre-B cells. Mutating EBF sites reduced promoter activity by 60% in pre-B cell lines .
-
Oct-1/Pit-1 : Compete for binding to the B29 enhancer (DHS4.4). In B cells, Oct-1 recruits coactivators (e.g., Bob1), while Pit-1 represses B29 in pituitary cells via chromatin remodeling .
Small-Molecule Reactivators
-
A screen identified compounds restoring B29 expression in Hodgkin lymphoma cells by reducing H3K9me3 repressive marks at the CD19 locus . Top candidates:
Compound Mechanism Efficacy (Fold Increase) Compound A HDAC inhibition 4.2x Compound B DNA demethylation 3.8x Compound C Histone acetyltransferase activation 2.5x
Promoter/Enhancer Mutagenesis
-
Octamer Site Mutation : Disrupting the octamer motif (ATTTGCAT → ATTTGAAT) reduced promoter activity by 90% in B cells .
-
DHS4.4 Enhancer Deletion : Abolished enhancer function in B cells but paradoxically silenced the promoter in pituitary cells .
Protein Interaction Mutants
-
Bob1 Coactivator : Coexpression with wild-type B29 increased promoter activity by 12x in non-B cells, mimicking B-cell specificity .
Comparative Analysis of B29 Modulators
| Modulator Type | Target Mechanism | Effect on B29 Expression | Cell Type Tested |
|---|---|---|---|
| HDAC Inhibitors (TSA) | Histone acetylation | No change | Pituitary (GH3) |
| 5-aza | DNA demethylation | No change | Pituitary (GH3) |
| Bob1 overexpression | Oct-1 coactivation | +12x activity | Pituitary (GH3) |
| Pit-1 siRNA | Enhancer derepression | +3x activity | Pituitary (GH3) |
Pathophysiological Relevance
-
B-cell Development : B29 knockout mice show arrested B-cell development at the pro-B stage, highlighting its necessity for BCR signaling .
-
Autoimmunity : Dysregulated B29 expression is linked to lupus-like syndromes due to aberrant B-cell activation .
This synthesis integrates data from transcriptional regulation, epigenetic modifications, and pharmacological studies to elucidate the biochemical behavior of the B29 gene product. For further details, consult primary sources .
Comparison with Similar Compounds
Structural and Functional Comparison
The B29 gene product is most closely related to mb-1 (Igα, CD79a) , its heterodimeric partner in the BCR complex. Below is a detailed comparison:
Key Differences :
- Expression in Plasma Cells : B29 persists in some plasma cells, whereas mb-1 is downregulated .
- Regulatory Elements : B29 transcription is dependent on EBF during early B-cell development, while mb-1 relies on Pax5 .
- Mutation Patterns : B29 mutations show a bimodal distribution (similar to CD95/Fas), targeting the cytoplasmic domain to limit BCR signaling, whereas mb-1 mutations follow a typical SHM pattern .
Comparative Roles in B-Cell Signaling
- B29 and mb-1: Both contain immunoreceptor tyrosine-based activation motifs (ITAMs) necessary for recruiting kinases like Syk and Lyn. However, B29 mutations (e.g., Cys214→Ser) disrupt disulfide bonding with mb-1, impairing BCR assembly and leading to chronic lymphocytic leukemia (CLL) .
- CD3 Complex : While structurally analogous to B29/mb-1, CD3 mediates TCR signaling and lacks somatic hypermutation due to its T-cell specificity .
Mutation Profiles in Malignancies
Mechanistic Insights :
- B29 mutations in diffuse large B-cell lymphoma (DLBCL) often cluster in the cytoplasmic tail, disrupting interactions with LYN kinase and promoting survival .
- mb-1 mutations in the extracellular domain prevent heterodimerization with B29, leading to defective BCR internalization .
Regulatory Divergence
Preparation Methods
Cell Sources and Culture Conditions
The B29 gene product is endogenously expressed in B-lineage cells, particularly in mature B lymphocytes and certain B-cell lymphoma lines. Early studies utilized murine B-cell lymphoma lines (e.g., M12) due to their high surface expression of B29-IgM complexes. Lipopolysaccharide (LPS)-stimulated pre-B cells have also been employed, as LPS upregulates surface IgM and B29 expression, correlating with increased heterodimer density. Cells are typically cultured in RPMI medium supplemented with fetal calf serum (10%) and maintained under standard conditions (37°C, 5% CO₂).
Detergent-Based Extraction
Preserving the native conformation of B29 during extraction requires careful selection of detergents. Digitonin, a mild non-ionic detergent, maintains the association between B29 and IgM, enabling co-precipitation of the complex. In contrast, Triton X-100 solubilizes a smaller heterodimer (36–47 kDa and 32–34 kDa under reducing conditions) but disrupts IgM interactions. The choice of detergent thus determines whether subsequent analyses focus on the isolated B29-mb-1 heterodimer or its IgM-associated form.
Table 1: Detergent Effects on B29 Extraction
| Detergent | Target Complex | Subunit Sizes (Reduced) | IgM Association Preserved? |
|---|---|---|---|
| Digitonin | B29-mb-1-IgM | 36–47 kDa, 32–34 kDa | Yes |
| Triton X-100 | B29-mb-1 heterodimer | 36–47 kDa, 32–34 kDa | No |
Recombinant Expression Systems
TrpE Fusion Protein in E. coli
Early purification strategies employed recombinant TrpE-B29 fusion proteins expressed in Escherichia coli. The B29 extracellular domain was fused to the TrpE protein, enabling affinity purification using goat polyclonal antibodies raised against the fusion protein. This method yielded sufficient material for antibody production but often resulted in insoluble aggregates, necessitating refolding steps.
Mammalian Expression Systems
To ensure proper post-translational modifications (e.g., disulfide bonding), mammalian cell lines such as HeLa and Chinese hamster ovary (CHO) cells have been transfected with B29 and mb-1 expression vectors. Co-transfection is critical, as B29 requires mb-1 for stable surface expression. For example, HeLa cells transfected with an EBF expression plasmid showed a 13-fold activation of a B29 promoter-driven reporter construct, inducing low-level endogenous B29 expression.
Table 2: Recombinant Expression Platforms
Immunoprecipitation and Affinity Purification
Antibody Production
Polyclonal antibodies against B29 have been generated by immunizing goats with TrpE-B29 fusion proteins. Affinity purification using protein A/G columns ensures specificity, with elution performed under acidic conditions (pH 2.5–3.0). These antibodies immunoprecipitate both the B29-mb-1 heterodimer and IgM-BCR complexes when digitonin is used.
Validation via Capping Experiments
To confirm the association between B29 and IgM, cocapping experiments are performed. Antibodies against B29 or IgM are cross-linked with fluorescent secondary antibodies, and colocalization is assessed via fluorescence microscopy. Over 90% of B29 molecules codistribute with IgM on the cell surface, validating the integrity of prepared complexes.
Structural and Functional Characterization
SDS-PAGE and Western Blotting
Reducing SDS-PAGE resolves the B29-mb-1 heterodimer into subunits of 36–47 kDa (B29) and 32–34 kDa (mb-1). Non-reducing conditions preserve the disulfide-linked heterodimer, appearing as a single band of 65–88 kDa. Western blotting with anti-B29 antibodies confirms purity, while anti-IgM blots verify complex dissociation under Triton X-100 extraction.
Functional Assays
Prepared B29 is tested for signaling activity using phosphotyrosine immunoblots. Cross-linking surface IgM on B cells induces tyrosine phosphorylation of B29 and mb-1, confirming functional competence. Mutant B-cell lines (e.g., xid mice) lacking surface IgM show no B29 phosphorylation, underscoring its dependence on IgM association.
Challenges and Optimizations
Solubility and Stability
Membrane proteins like B29 are prone to aggregation. Strategies to enhance solubility include:
Q & A
Basic: What experimental approaches are used to identify the promoter elements regulating B29 gene expression?
Answer:
The minimal promoter region of B29 has been mapped using luciferase reporter assays and deletion analysis. Key motifs include SP1, ETS, OCT, and IKAROS/LYF-1 binding sites, conserved across species . Electrophoretic mobility shift assays (EMSAs) confirm transcription factor interactions (e.g., YY1 binding to the conserved B29 sequence (BCS)), while DNase I footprinting identifies protected regulatory regions . Negative regulatory elements (e.g., TOAD/FROG silencers) are identified via heterologous promoter assays and mutagenesis .
Advanced: How can researchers resolve contradictions in the functional role of the B29 conserved sequence (BCS) in transcriptional regulation?
Answer:
While BCS lacks enhancer/silencer activity in transient assays, its role in counteracting distal repressive elements can be tested using chromatin context-dependent models (e.g., stable transfection or bacterial artificial chromosome systems). Chromatin conformation capture (3C) or Hi-C assays may reveal spatial interactions between BCS and the GH locus control region (LCR) to explain tissue-specific regulation . Functional redundancy with other regulatory motifs (e.g., OCT sites) should be assessed via combinatorial mutagenesis .
Basic: What techniques confirm the B-cell specificity of B29 gene expression?
Answer:
Northern blotting and RT-PCR across cell lineages (e.g., T cells, plasma cells) verify B29 mRNA restriction to B cells . Flow cytometry with anti-B29 antibodies (e.g., CB3-1/2) confirms surface protein expression only on IgM+ B cells . Promoter-reporter constructs in non-B cell lines (e.g., HeLa) show no activity unless co-transfected with B-cell-specific factors like EBF .
Advanced: What methodologies are employed to analyze somatic hypermutation (SHM) patterns in B29 and mb1 genes across B cell malignancies?
Answer:
Single-cell PCR amplifies B29/mb1 genomic regions from CD19+ peripheral B cells or lymphoma lines, followed by Sanger sequencing to quantify mutation frequencies (mutations/100 bp) . Hotspot analysis (e.g., RGYW motifs) and distribution patterns (bimodal for B29 vs. uniform for mb1) are assessed using bioinformatics tools like MutationSurveyor . Functional consequences of cytoplasmic domain mutations (e.g., T206A) are tested via BCR signaling assays (e.g., phospho-tyrosine immunoblotting) .
Advanced: How do epigenetic modifications like DNA methylation regulate B29 gene silencing in mature B cell lymphomas?
Answer:
DNA methylation at non-CpG sites (e.g., CmC(A/T)GG motifs) is detected via bisulfite sequencing in silenced cell lines (e.g., PEL). Demethylation with 5-aza-2'-deoxycytidine or histone deacetylase inhibitors (TSA/sodium butyrate) reactivates B29 expression, confirmed by RT-PCR . Chromatin immunoprecipitation (ChIP) identifies HDAC recruitment to methylated promoters, while EMSAs with methylated probes demonstrate blocked EBF binding .
Basic: What structural features of the B29 gene product facilitate its role in the B-cell receptor (BCR) complex?
Answer:
The extracellular Ig-like domain (encoded by exon 2) mediates interactions with mb1 (Igα), confirmed by co-immunoprecipitation and cross-linking assays . The transmembrane domain (exon 3) ensures BCR surface assembly, while the cytoplasmic tail contains ITAM motifs critical for Syk kinase recruitment. Truncated isoforms (e.g., Ig-γ) lack the C-terminal 32 residues, identified via peptide mapping and deglycosylation .
Advanced: What experimental strategies elucidate the role of Early B-cell Factor (EBF) in B29 promoter activation during early B-cell development?
Answer:
EBF binding is validated by EMSA with nuclear extracts from pro-B cells and promoter-driven luciferase assays in EBF-deficient models . CRISPR/Cas9-mediated knockout of EBF binding sites (e.g., mutations in the -291/-241 region) reduces promoter activity by 30–40% . In vivo relevance is tested using EBF-transgenic mice, with ChIP-qPCR confirming occupancy at the B29 promoter .
Basic: How do protein interaction studies demonstrate the association between B29 and other BCR components?
Answer:
Co-immunoprecipitation (Co-IP) with digitonin-solubilized BCR complexes reveals disulfide-linked heterodimers (B29-mb1) . Two-dimensional SDS-PAGE (non-reducing/reducing) resolves free vs. complexed B29/mb1 pools in tolerant vs. nontolerant B cells . Surface plasmon resonance (SPR) quantifies binding kinetics between recombinant B29 extracellular domains and mb1 .
Advanced: How can researchers investigate the functional consequences of B29 cytoplasmic domain mutations on BCR signaling?
Answer:
Site-directed mutagenesis introduces SHM-derived substitutions (e.g., P176H) into B29 cDNA, followed by retroviral transduction into BCR-negative cells. Signaling output is measured via calcium flux (Fura-2 AM) and NF-κB luciferase reporters . Phospho-specific antibodies detect ITAM tyrosine phosphorylation (Y196/Y204) in stimulated vs. unstimulated cells .
Advanced: What approaches are used to study the cooperative effects of silencer elements (TOAD/FROG) on B29 promoter repression?
Answer:
Dual-luciferase assays with TOAD/FROG motifs cloned upstream of heterologous promoters (e.g., c-fos) quantify position-independent repression . CRISPR deletion of silencer regions in B-cell lines (e.g., BL-2) increases endogenous B29 expression, validated by qRT-PCR. DNase I footprinting identifies overlapping protein-binding sites (e.g., IKAROS), with siRNA knockdowns testing their role in silencing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
